
3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes a benzindene core and several functional groups that contribute to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzindene core, followed by the introduction of the ethoxyimino and N-1-methylethyl-2-propylamino groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted benzindene compounds.
Aplicaciones Científicas De Investigación
3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. The compound’s unique structure allows it to bind selectively to its targets, enhancing its efficacy and reducing potential side effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene
- 3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene sulfate
Uniqueness
Compared to similar compounds, 3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride exhibits unique properties, such as enhanced solubility and stability due to the presence of the hydrochloride salt. These characteristics make it more suitable for certain applications, particularly in the pharmaceutical industry.
Propiedades
Número CAS |
157596-30-0 |
|---|---|
Fórmula molecular |
C21H29ClN2O |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
N-[2-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxyethyl]-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C21H28N2O.ClH/c1-15(2)23(16(3)4)13-14-24-22-21-12-11-19-18-8-6-5-7-17(18)9-10-20(19)21;/h5-10,15-16H,11-14H2,1-4H3;1H/b22-21-; |
Clave InChI |
RXORLHLSZZLIJR-SVXKRPBISA-N |
SMILES isomérico |
CC(C)N(CCO/N=C\1/CCC2=C1C=CC3=CC=CC=C23)C(C)C.Cl |
SMILES canónico |
CC(C)N(CCON=C1CCC2=C1C=CC3=CC=CC=C23)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


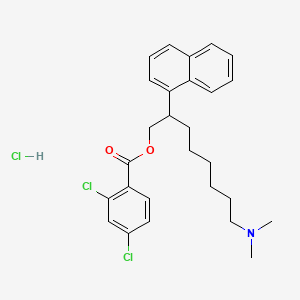

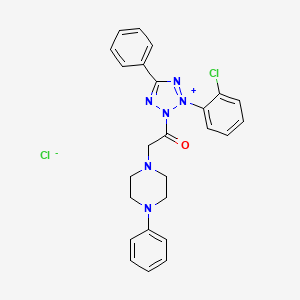


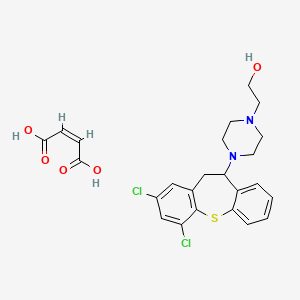
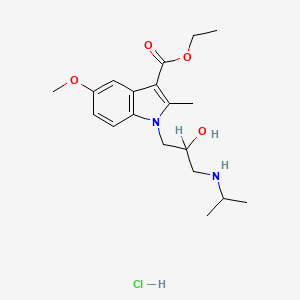
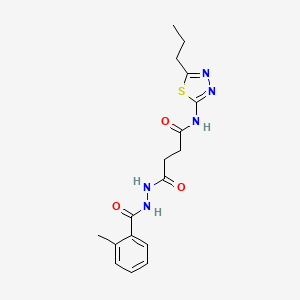
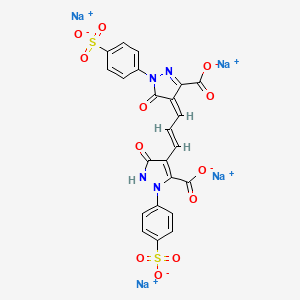

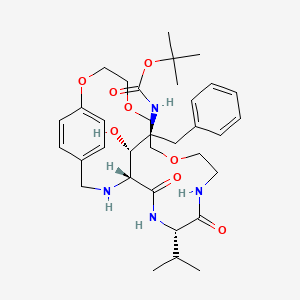
![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)

![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
